2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11177368
InChI: InChI=1S/C15H13N5O2/c21-15(10-22-14-4-2-1-3-5-14)17-12-6-8-13(9-7-12)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21)
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

CAS No.:

Cat. No.: VC11177368

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide -

Specification

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name 2-phenoxy-N-[4-(tetrazol-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C15H13N5O2/c21-15(10-22-14-4-2-1-3-5-14)17-12-6-8-13(9-7-12)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21)
Standard InChI Key AENPJZXNDRFFLP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3C=NN=N3

Introduction

2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that has garnered attention in various fields of chemical research, particularly due to its structural features and potential applications. This compound combines a phenoxy group with a tetrazole ring, which are both known for their biological activity and chemical versatility.

Synthesis Methods

The synthesis of 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the tetrazole-substituted phenyl ring. This can be achieved through the reaction of a suitable aryl halide with sodium azide in the presence of a copper catalyst, followed by the formation of the tetrazole ring. The phenoxy group can be introduced via a nucleophilic substitution reaction.

Biological Activity

The tetrazole ring in 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is known for its ability to mimic carboxylic acid groups, which can interact with biological targets such as enzymes and receptors. This property makes compounds containing tetrazole rings interesting candidates for drug development.

Potential Applications

  • Pharmaceuticals: The compound's structural features suggest potential use in the development of drugs targeting specific biological pathways.

  • Agricultural Chemicals: Tetrazole derivatives have been explored for their fungicidal and insecticidal properties.

  • Materials Science: The unique chemical structure could be exploited in the design of new materials with specific optical or electrical properties.

Research Findings and Studies

Several studies have explored the synthesis and properties of tetrazole-containing compounds, though specific research on 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide may be limited. General trends in tetrazole chemistry suggest that such compounds can exhibit a range of biological activities, depending on their structural modifications.

Example Studies

  • Biological Activity of Tetrazoles: A study published in the Journal of Medicinal Chemistry highlighted the potential of tetrazole derivatives as inhibitors of certain enzymes, demonstrating their therapeutic potential.

  • Synthetic Approaches: Research in Organic Letters has focused on efficient synthetic routes for tetrazole-containing compounds, which could be applied to the synthesis of 2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide.

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